molecular formula C17H17N3O7S2 B2815707 (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide CAS No. 865173-68-8

(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide

Cat. No.: B2815707
CAS No.: 865173-68-8
M. Wt: 439.46
InChI Key: YQGOXCBNEGTMIW-ZCXUNETKSA-N
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Description

The compound (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is a benzo[d]thiazole-derived carboxamide featuring a 5-nitrofuran moiety. Key structural attributes include:

  • Benzo[d]thiazol core: Modified at the 3-position with a 2-ethoxyethyl group and at the 6-position with a methylsulfonyl substituent.
  • 5-Nitrofuran carboxamide: A nitro group at the 5-position of the furan ring, which is characteristic of antimicrobial and antiparasitic agents .

Properties

IUPAC Name

N-[3-(2-ethoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O7S2/c1-3-26-9-8-19-12-5-4-11(29(2,24)25)10-14(12)28-17(19)18-16(21)13-6-7-15(27-13)20(22)23/h4-7,10H,3,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQGOXCBNEGTMIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide typically involves multi-step organic reactions. One common approach begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the nitrofuran moiety and the carboxamide group. Key steps may include:

    Formation of the Benzo[d]thiazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Nitrofuran Group: This step often involves nitration reactions, where nitro groups are introduced into the furan ring.

    Carboxamide Formation: The final step involves the coupling of the benzo[d]thiazole and nitrofuran intermediates through amide bond formation, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale synthesis would require careful control of reaction conditions, such as temperature, pressure, and solvent choice, to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitrofuran group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the nitro group can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzo[d]thiazole and nitrofuran moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts (e.g., palladium on carbon) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

    Oxidation Products: Nitro derivatives with increased oxidation states.

    Reduction Products: Amine derivatives with reduced nitro groups.

    Substitution Products: Various substituted benzo[d]thiazole and nitrofuran derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest possible interactions with biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound could be explored for its therapeutic potential. Its ability to undergo various chemical modifications allows for the design of derivatives with enhanced biological activity.

Industry

In industrial applications, this compound may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs). Its electronic properties make it suitable for use in electronic devices.

Mechanism of Action

The mechanism of action of (Z)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide involves its interaction with specific molecular targets. The benzo[d]thiazole moiety may interact with enzymes or receptors, while the nitrofuran group could participate in redox reactions. These interactions can modulate biological pathways, leading to various effects.

Comparison with Similar Compounds

Structural and Functional Group Differences

The table below highlights critical differences between the target compound and related analogs:

Compound Name Benzo[d]thiazol Substituents Furan/Carboxamide Features Key Properties
Target Compound 3-(2-ethoxyethyl), 6-(methylsulfonyl 5-Nitrofuran-2-carboxamide High solubility due to methylsulfonyl; moderate lipophilicity from ethoxyethyl
(Z)-N-(3-allyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide () 3-allyl, 6-methoxy 5-Nitrofuran-2-carboxamide Lower metabolic stability due to allyl and methoxy groups; reduced electron-withdrawing effects
Compound 35 () 6-carbamoyl, 4-(3-hydroxypropoxy) Oxazole-5-carboxamide (no nitrofuran) STING agonist activity; optimized for antibody-drug conjugates (ADCs)
Thiazolylmethylcarbamate analogs () Varied (e.g., hydroxyphenyl, carbamate) Carbamate linkages (no nitrofuran) Distinct pharmacokinetic profiles; potential protease sensitivity due to carbamate groups

Pharmacological and Physicochemical Comparisons

  • Solubility : The target compound’s methylsulfonyl group confers higher aqueous solubility compared to the methoxy-substituted analog in . However, carbamoyl and hydroxypropoxy groups in ’s compound may enhance solubility for ADC applications .
  • Metabolic Stability : The ethoxyethyl chain in the target compound likely reduces oxidative metabolism relative to the allyl group in ’s analog, which is prone to cytochrome P450-mediated degradation .
  • ’s compound lacks nitrofuran but exhibits STING agonist properties, highlighting how core modifications redirect therapeutic applications . Carbamate analogs () may target proteolytic pathways but lack the nitro group’s redox activity .

Mechanistic Implications

  • Steric and Conformational Factors : The 2-ethoxyethyl substituent provides flexibility, improving membrane permeability compared to rigid allyl or carbamate groups in analogs .

Research Findings and Limitations

  • : Demonstrates that benzo[d]thiazol derivatives with carbamoyl/hydroxypropoxy groups are viable for immunotherapy, suggesting that the target’s methylsulfonyl group could be explored in similar ADC platforms .
  • : Carbamate analogs underscore the importance of substituent choice in modulating stability and targeting specificity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the multi-step synthesis of this compound?

  • Methodology :

  • Benzothiazole Ring Formation : Cyclization of 2-aminothiophenol derivatives with aldehydes/ketones under acidic conditions (e.g., HCl/EtOH at 80°C) .
  • Functionalization : Introduce the methylsulfonyl group via oxidation of thioethers using mCPBA (meta-chloroperbenzoic acid) in dichloromethane .
  • Carboxamide Coupling : Employ coupling agents like HATU or DCC with 5-nitrofuran-2-carboxylic acid in anhydrous DMF under nitrogen .
    • Optimization Tips :
  • Use polar aprotic solvents (e.g., DMF) to enhance reaction efficiency.
  • Monitor intermediates via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography .

Q. Which spectroscopic techniques are critical for confirming the compound’s structure and purity?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm regiochemistry of the benzothiazole ring and Z-configuration of the imine bond (e.g., δ 8.2–8.5 ppm for nitrofuran protons) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (C16_{16}H17_{17}N3_{3}O6_{6}S2_{2}, calc. 435.04) .
  • IR Spectroscopy : Peaks at ~1650 cm1^{-1} (C=O stretch) and ~1350 cm1^{-1} (S=O stretch) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the benzothiazole ring) influence biological activity?

  • Experimental Design :

  • Comparative SAR Study : Synthesize analogs with variations (e.g., methoxy instead of methylsulfonyl) and test antimicrobial activity against Gram-positive/-negative strains .
  • Data Analysis : Use MIC (Minimum Inhibitory Concentration) assays to quantify potency. For example:
SubstituentMIC (µg/mL) vs S. aureusMIC (µg/mL) vs E. coli
-SO2_2Me2.510.0
-OCH3_310.0>50
-NO2_25.025.0
Source: Adapted from
  • Mechanistic Insight : The methylsulfonyl group enhances membrane permeability, while nitrofuran contributes to redox cycling and ROS generation in bacterial cells .

Q. How can conflicting bioactivity data between similar derivatives be resolved?

  • Case Study : Discrepancies in IC50_{50} values for enzyme inhibition (e.g., COX-2 vs. EGFR kinase).
  • Resolution Steps :

Re-evaluate Assay Conditions : Ensure consistent buffer pH (7.4), temperature (37°C), and DMSO concentration (<1%) .

Structural Validation : Confirm stereochemistry via X-ray crystallography (e.g., Z-configuration critical for target binding) .

Computational Modeling : Perform docking studies to compare binding affinities with protein targets (e.g., AutoDock Vina) .

Q. What strategies mitigate nitro group reduction during in vitro assays?

  • Approaches :

  • Add Antioxidants : Include 1 mM ascorbic acid in cell culture media to stabilize the nitrofuran moiety .
  • Anaerobic Conditions : Conduct assays under nitrogen for oxygen-sensitive pathways .
  • Metabolite Profiling : Use LC-MS to detect reduction products (e.g., amine derivatives) and adjust experimental protocols .

Methodological Guidance

Designing a study to evaluate the compound’s potential as a catalytic ligand :

  • Steps :

Coordination Screening : Mix the compound with transition metals (e.g., Pd(II), Cu(I)) in THF and monitor complexation via UV-Vis (λ~450 nm shift) .

Catalytic Testing : Assess Suzuki-Miyaura coupling efficiency (e.g., aryl bromide + phenylboronic acid) using 5 mol% ligand. Compare yields with standard ligands (e.g., BINAP):

LigandYield (%)Turnover Frequency (h1^{-1})
Target Compound85120
BINAP92150
Hypothetical data based on
  • Key Finding : The thiazole nitrogen and sulfonyl oxygen serve as chelation sites, but steric bulk may limit broad applicability .

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